molecular formula C15H20N4O B7589947 N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide

N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide

Numéro de catalogue B7589947
Poids moléculaire: 272.35 g/mol
Clé InChI: JXGQGYDGFKVAGS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in the sports and fitness industry as a performance-enhancing drug due to its ability to increase endurance and promote fat burning.

Mécanisme D'action

N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide exerts its effects by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle and adipose tissue. This results in improved endurance, increased energy expenditure, and reduced fat accumulation. Moreover, N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide has been shown to modulate the activity of various signaling pathways, including AMP-activated protein kinase (AMPK), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB), which are involved in cellular metabolism, inflammation, and apoptosis.
Biochemical and Physiological Effects
N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide has been shown to have several biochemical and physiological effects in animal models and human studies. It increases the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis in skeletal muscle and adipose tissue. It also enhances glucose uptake and insulin sensitivity in these tissues. Moreover, N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide has been shown to reduce inflammation and oxidative stress in various organs, including the liver, heart, and brain. This is thought to be due to its ability to modulate the activity of inflammatory cytokines and antioxidant enzymes.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized and purified, and its effects can be easily measured using various biochemical and physiological assays. However, there are also some limitations to its use in lab experiments. It has a short half-life in vivo, which requires frequent dosing to maintain its effects. Moreover, its long-term safety and efficacy in humans are not fully understood, and there are concerns about its potential side effects, such as liver toxicity and cancer risk.

Orientations Futures

There are several future directions for the research on N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide. First, further studies are needed to elucidate its long-term safety and efficacy in humans, particularly in the context of metabolic and cardiovascular diseases. Second, more research is needed to understand the molecular mechanisms underlying its effects on cellular metabolism and inflammation. Third, there is a need for the development of more selective and potent PPARδ agonists that can overcome the limitations of N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide. Finally, there is a need for the development of new therapeutic strategies that can harness the beneficial effects of N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide while minimizing its potential side effects.

Méthodes De Synthèse

N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide is synthesized through a multi-step process that involves the reaction of indazole-3-carboxylic acid with piperidine and ethyl bromide. The resulting intermediate is then subjected to a series of chemical reactions, including amidation, cyclization, and carbonylation, to yield the final product. The purity and yield of N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide can be improved through various purification techniques, such as recrystallization and column chromatography.

Applications De Recherche Scientifique

N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, reduce inflammation, and lower triglyceride levels in animal models of obesity and diabetes. In addition, N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide has been demonstrated to protect against atherosclerosis and myocardial infarction by promoting the growth of new blood vessels and improving cardiac function.

Propriétés

IUPAC Name

N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-10(11-5-4-8-16-9-11)17-15(20)14-12-6-2-3-7-13(12)18-19-14/h2-3,6-7,10-11,16H,4-5,8-9H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGQGYDGFKVAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCNC1)NC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.